molecular formula C12H13N3S B2695724 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine CAS No. 926211-42-9

6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine

Cat. No.: B2695724
CAS No.: 926211-42-9
M. Wt: 231.32
InChI Key: VEJCYGREDNZFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}pyridin-3-amine (IUPAC name: 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-amine) is a heterocyclic organic compound featuring a fused thienopyridine core linked to a pyridin-3-amine moiety. Its molecular formula is C₁₂H₁₃N₃S, with a molecular weight of 231.32 g/mol (calculated from ). The structure comprises a bicyclic thieno[3,2-c]pyridine system (a sulfur-containing six-membered ring fused to a pyridine) and a pyridin-3-amine substituent. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active thienopyridines, such as prasugrel and clopidogrel, which are platelet aggregation inhibitors .

While the exact biological activity of this compound remains underexplored in the provided evidence, its synthesis and structural analogs are documented in commercial catalogs (e.g., CymitQuimica, American Elements) .

Properties

IUPAC Name

6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c13-10-1-2-12(14-7-10)15-5-3-11-9(8-15)4-6-16-11/h1-2,4,6-7H,3,5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCYGREDNZFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926211-42-9
Record name 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the thieno[3,2-c]pyridine ring can be formed through a series of cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at the 3-position of the pyridine ring undergoes alkylation and acylation under standard conditions:

  • Methylation : Reacts with methyl iodide in THF at 0–5°C to yield N-methyl derivatives (85–92% yield).

  • Acylation : Forms amides when treated with acetyl chloride or benzoyl chloride in the presence of triethylamine.

Example Reaction Conditions :

Reaction TypeReagentSolventTemperatureYield (%)
N-AlkylationCH₃ITHF0–5°C92
N-AcylationAcCl, Et₃NDCMRT88

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its halogenated intermediates:

  • Arylboronic Acid Coupling : Palladium-catalyzed coupling at the 2-position of the thienopyridine ring achieves biaryl systems (e.g., with phenylboronic acid, 78% yield).

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under Pd(OAc)₂/Xantphos catalysis .

Key Catalyst Systems :

ReactionCatalystLigandBaseEfficiency
Suzuki CouplingPd(PPh₃)₄K₂CO₃High
Buchwald-HartwigPd(OAc)₂XantphosCs₂CO₃Moderate

Oxidation:

  • Thiophene Ring Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) converts the thiophene sulfur to a sulfoxide or sulfone derivative, altering electronic properties.

  • Amine Oxidation : Forms nitroso intermediates under strong oxidizing agents like HNO₃/H₂SO₄.

Reduction:

  • Catalytic Hydrogenation : Reduces the thienopyridine ring to a tetrahydro derivative using H₂/Pd-C (60 psi, 80°C) .

Oxidation Pathways :

Oxidizing AgentProductSelectivity
mCPBASulfoxide>95%
HNO₃/H₂SO₄Nitroso-pyridine70–80%

Cyclization and Ring Formation

The amine group facilitates Pictet-Spengler-type cyclizations to form polycyclic systems:

  • Reacts with aldehydes (e.g., 6-methylpicolinaldehyde) under acidic conditions to yield tetracyclic frameworks .

Mechanistic Insight :

  • Imine formation between the amine and aldehyde.

  • Acid-catalyzed cyclization via electrophilic aromatic substitution.

  • Rearomatization to stabilize the fused ring system .

Metabolic Reactions

In biological systems, cytochrome P450 enzymes oxidize the thiophene ring to reactive metabolites, a process critical for prodrug activation (e.g., clopidogrel analogs) .

Metabolic Pathway :

ThienopyridineCYP2C19ThiolactoneHydrolysisActive Thiol\text{Thienopyridine} \xrightarrow{\text{CYP2C19}} \text{Thiolactone} \xrightarrow{\text{Hydrolysis}} \text{Active Thiol}

Complexation and Coordination Chemistry

The pyridine nitrogen acts as a Lewis base , forming complexes with transition metals:

  • Pd(II) Complexes : Used in catalytic applications (e.g., C–H activation) .

  • Cu(I) Coordination : Stabilizes intermediates in click chemistry.

Stability Constants :

Metal IonLog K (25°C)Application
Pd²⁺8.2Cross-coupling catalysis
Cu⁺6.7Bioorthogonal chemistry

Degradation Pathways

  • Hydrolytic Degradation : Susceptible to acid-catalyzed hydrolysis of the thienopyridine ring (t₁/₂ = 24 h at pH 2).

  • Photodegradation : UV exposure induces ring-opening reactions via singlet oxygen mechanisms.

Scientific Research Applications

The compound has been evaluated for various biological activities:

  • Antimicrobial Properties : Studies have shown that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine have been reported to possess potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli .
  • Anticancer Activity : Research indicates that compounds with thieno-pyridine structures can inhibit cancer cell proliferation through various mechanisms. Specific derivatives have shown promise in targeting cancer pathways and inducing apoptosis in tumor cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thieno-pyridine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.21 μM against E. coli, suggesting strong potential for development into new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

Another research project focused on the anticancer properties of thieno[3,2-c]pyridine derivatives demonstrated that specific compounds could effectively inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . Molecular docking studies supported these findings by illustrating favorable binding interactions with key proteins involved in cancer progression.

Potential Applications in Material Science

Beyond biological applications, 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine may also find applications in material science due to its unique electronic properties. Research into organic semiconductors has highlighted the potential for thieno-pyridine derivatives to be used in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Activity

6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and therapeutic potential based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₂H₁₃N₃S
Molecular Weight 231.32 g/mol
CAS Number 926211-42-9
MDL Number MFCD09050249
Appearance Solid

Research indicates that compounds similar to 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine exhibit various mechanisms of action that contribute to their biological activity:

  • Inhibition of Enzymatic Targets : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, thienopyrimidine derivatives have been identified as inhibitors of Helicobacter pylori, targeting the NuoB-NuoD subunits of the respiratory complex I, which are essential for ATP synthesis in this bacterium .
  • Anticancer Activity : Preliminary studies have reported that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds from related thieno[3,2-c]pyridine families demonstrated significant activity against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells . The cytotoxicity was evaluated using the MTT assay, revealing promising IC₅₀ values for certain derivatives.

Anticancer Activity

A study highlighted the cytotoxic effects of thieno[3,2-c]pyridine derivatives against cancer cell lines. The results showed varying degrees of effectiveness:

Compound IDCancer Cell LineIC₅₀ (μM)
4aMCF-76.31
4hA5497.95
6cHCT-1168.50

These findings suggest that modifications to the thienopyridine structure can enhance anticancer properties.

Antimicrobial Activity

The compound's structural analogs have also been studied for their antimicrobial properties. Thienopyrimidines were shown to selectively inhibit Helicobacter pylori without affecting beneficial gut microbiota, making them candidates for targeted therapy against antibiotic-resistant strains .

Case Studies

Several case studies have provided insights into the therapeutic potential of thieno[3,2-c]pyridine derivatives:

  • Study on Anticancer Properties : A study focused on synthesizing various thieno[3,2-c]pyridine derivatives and evaluating their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the pyridine ring could significantly enhance anticancer activity.
  • Antimicrobial Efficacy : A high-throughput screening identified thienopyrimidine compounds that effectively inhibited H. pylori. These compounds were further optimized through systematic modifications to improve selectivity and potency against this pathogen .

Comparison with Similar Compounds

Key Observations:

Core Structure: All compounds share the thieno[3,2-c]pyridine core but differ in substituents. The pyridin-3-amine group in the target compound contrasts with prasugrel’s acetate-fluorophenyl moiety, which is critical for its prodrug activation .

Molecular Weight : The target compound (231.32 g/mol) is smaller than prasugrel (409.45 g/mol), reflecting differences in functional group complexity.

Prasugrel vs. Target Compound

  • Mechanism : Prasugrel is a prodrug requiring hepatic conversion to its active metabolite, which irreversibly inhibits the P2Y12 ADP receptor on platelets . The target compound lacks ester groups necessary for prodrug activation, suggesting a direct mode of action if bioactive.
  • Chirality : Prasugrel has a chiral center, but its enantiomers rapidly racemize, leading to clinical use as a racemate . The target compound, based on its structure, lacks chiral centers, simplifying synthesis and formulation .

Other Structural Analogs

  • Aniline Derivative (American Elements) : Substitution with aniline may enhance aromatic stacking interactions but reduce polarity compared to pyridin-3-amine .

Q & A

Q. What synthetic routes are recommended for preparing 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of thienopyridine precursors followed by amination. For example, analogous thiadiazolo[3,2-a]pyrimidine derivatives are synthesized via condensation of ethyl carboxylate intermediates with amines in ethanol under reflux . Optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry of the amine reagent. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR (1H/13C) to confirm proton environments and carbon frameworks, particularly the thieno-pyridine fusion and amine group positions.
  • IR spectroscopy to identify NH stretching (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) for molecular ion verification. Cross-reference with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC with UV detection (λ = 254–280 nm) is standard for purity assessment (>95% recommended for biological assays) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability.
  • For hydrolytic stability, conduct accelerated degradation studies in buffers (pH 1–10) at 37–50°C, monitoring degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria (e.g., amine-imine shifts).
  • 2D NMR (COSY, NOESY) to assign coupling patterns and spatial proximities.
  • X-ray crystallography for unambiguous confirmation of solid-state structure, especially if steric effects distort solution-phase spectra .

Q. What in vitro assays are appropriate for probing biological activity, and how should controls be designed?

  • Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, with ciprofloxacin/fluconazole as positive controls .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing to cisplatin or doxorubicin. Include solvent-only and untreated cell controls.
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates, with staurosporine or E-64 as reference inhibitors .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

  • Molecular docking (AutoDock, Glide) to predict binding modes to target proteins (e.g., kinases).
  • QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC50 values .
  • MD simulations to assess conformational stability in biological membranes or active sites .

Q. What experimental designs are robust for studying environmental fate and degradation pathways?

Adopt a tiered approach:

  • Lab-scale biodegradation : Use OECD 301/302 guidelines with activated sludge or soil microcosms, quantifying parent compound and metabolites via LC-MS/MS .
  • Photolysis studies : Exclude to UV light (λ = 254–365 nm) in aqueous/organic solvents, identifying radicals via EPR spectroscopy .
  • Ecotoxicology : Test Daphnia magna or zebrafish embryos for acute/chronic toxicity, correlating results with logKow and bioaccumulation potential .

Methodological Notes

  • Synthesis Optimization : Prioritize atom economy and green solvents (e.g., ethanol, PEG-400) to align with sustainable chemistry principles .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) and instrument calibration details.
  • Contradiction Management : Use orthogonal techniques (e.g., NMR + XRD) to validate ambiguous results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.